3-Bromopropan-1-ol-d6

Catalog No.
S992964
CAS No.
284474-43-7
M.F
C3H7BrO
M. Wt
145.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopropan-1-ol-d6

CAS Number

284474-43-7

Product Name

3-Bromopropan-1-ol-d6

IUPAC Name

3-bromo-1,1,2,2,3,3-hexadeuteriopropan-1-ol

Molecular Formula

C3H7BrO

Molecular Weight

145.03 g/mol

InChI

InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2/i1D2,2D2,3D2

InChI Key

RQFUZUMFPRMVDX-NMFSSPJFSA-N

SMILES

Array

Synonyms

3-Bromo-1-propanol-d6; 1-Bromo-3-hydroxypropane-d6; 1-Bromo-3-propanol-d6; 3-Bromopropane-1-ol-d6; 3-Bromopropyl Alcohol-d6; 3-Hydroxypropyl Bromide; Trimethylene Bromohydrin-d6;

3-Bromo-1-propan-1,1,2,2,3,3-d6-ol is the labelled analogue of 3-Bromo-1-propanol, which is present in the structure-mutagenic activity relationships in the Salmonella typhimurium TA100 strain in a series of short-chain halogenated hydrocarbons and alcohols.

3-Bromopropan-1-ol-d6 (CAS 284474-43-7) is a stable isotope-labeled, bifunctional alkylating agent featuring a fully deuterated three-carbon chain (typically 98 atom % D) and orthogonal reactive sites (a primary bromide and a primary hydroxyl group) . It is primarily procured as a high-value building block for the synthesis of deuterated active pharmaceutical ingredients (APIs), metabolic tracers, and as a highly specific internal standard for mass spectrometry (LC-MS/GC-MS) . The compound's dual functionality allows for sequential, controlled derivatization, while its +6 Da mass shift provides critical baseline separation from endogenous molecules in complex biological matrices[1].

Substituting 3-bromopropan-1-ol-d6 with unlabeled 3-bromopropan-1-ol eliminates the critical +6 Da mass shift, rendering it useless as an internal standard for quantifying endogenous metabolites due to severe background interference . In synthetic workflows, replacing it with symmetrical 1,3-dibromopropane-d6 often leads to uncontrolled bis-alkylation and requires extensive chromatographic purification, drastically reducing the overall yield of the expensive deuterated moiety [1]. Furthermore, substituting with 3-chloropropan-1-ol-d6 significantly reduces SN2 alkylation kinetics due to the poorer leaving group ability of chloride, necessitating harsher reaction conditions that can degrade sensitive API intermediates and lower overall process efficiency [2].

Mass Spectrometry Internal Standard Suitability for Biomarker Quantification

For the quantification of endogenous 3-bromopropan-1-ol—a metabolite significantly upregulated during the estrus period in buffaloes—the d6 variant provides an essential M+6 mass shift (145.03 g/mol vs 139.00 g/mol) . Unlabeled 3-bromopropan-1-ol suffers from complete signal overlap with the endogenous baseline, whereas the d6 compound ensures <1% natural isotopic interference [1].

Evidence DimensionIsotopic mass shift and signal interference
Target Compound DataM+6 mass shift (145.03 g/mol) with <1% isotopic overlap
Comparator Or BaselineUnlabeled 3-bromopropan-1-ol (M+0, 139.00 g/mol)
Quantified Difference+6 Da shift enabling >99% signal-to-noise improvement in endogenous matrices
ConditionsLC-MS/GC-MS quantitative bioanalysis of biological fluids

Procuring the d6 variant is strictly necessary for regulatory-compliant, interference-free quantification of endogenous metabolites in physiological research.

Alkylation Efficiency and Precursor Conversion

When synthesizing deuterated ethers or amines, 3-bromopropan-1-ol-d6 exhibits vastly superior SN2 substitution kinetics compared to 3-chloropropan-1-ol-d6. The bromide leaving group allows for >90% conversion under mild base catalysis, whereas the chloride analog typically yields <70% and requires extended heating [1]. This difference directly impacts the isolated yield of high-value deuterated intermediates [2].

Evidence DimensionSN2 precursor conversion yield
Target Compound Data>90% conversion under mild conditions
Comparator Or Baseline3-Chloropropan-1-ol-d6 (<70% conversion)
Quantified Difference~20-30% higher isolated yield of the deuterated intermediate
ConditionsBase-promoted SN2 alkylation of phenols or amines

Maximizing yield is critical when utilizing high-cost deuterated precursors, making the bromide significantly more cost-effective for scale-up despite a potentially higher initial gram price.

Orthogonal Reactivity vs. Symmetrical Reagents

The bifunctional nature of 3-bromopropan-1-ol-d6 ensures high selectivity for mono-alkylation (>95%) without the need for protecting groups [1]. In contrast, using the symmetrical comparator 1,3-dibromopropane-d6 often results in 15-30% unwanted bis-alkylated dimers or cyclized byproducts, complicating downstream purification [2].

Evidence DimensionSelectivity in mono-alkylation
Target Compound Data>95% mono-alkylated product
Comparator Or Baseline1,3-Dibromopropane-d6 (15-30% bis-alkylated byproducts)
Quantified Difference>80% reduction in unwanted bis-alkylation byproducts
ConditionsStoichiometric alkylation of primary amines or bulky nucleophiles

Procuring the orthogonal bromo-alcohol prevents costly reagent waste and eliminates the need for complex chromatographic separation in multi-step API synthesis.

Veterinary Biomarker Quantification and Endocrinology

Because unlabeled 3-bromopropan-1-ol is an endogenous metabolite significantly upregulated during the estrus period in buffaloes, 3-bromopropan-1-ol-d6 is the exact internal standard required for precise LC-MS/GC-MS quantification of this biomarker in reproductive physiology studies.

Synthesis of Deuterated APIs and Metabolic Tracers

Used to efficiently introduce a -CD2-CD2-CD2-O- linker into drug candidates, leveraging the kinetic isotope effect (KIE) to slow down cytochrome P450-mediated oxidative metabolism at the alkyl chain, improving the pharmacokinetic profile of the API [1].

Complex Molecule Assembly via Sequential Functionalization

The orthogonal bromo and hydroxyl groups allow process chemists to first perform an SN2 coupling at the bromide, followed by oxidation or activation (e.g., tosylation) of the alcohol for a subsequent, distinct coupling step, avoiding the bis-alkylation issues of symmetrical dihalides [2].

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

144.00569 Da

Monoisotopic Mass

144.00569 Da

Heavy Atom Count

5

Wikipedia

3-Bromo(~2~H_6_)propan-1-ol

Dates

Last modified: 08-15-2023

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